molecular formula C13H16N6O3 B3892992 2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE

2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B3892992
M. Wt: 304.30 g/mol
InChI Key: IWYYRPFHQDCREB-UHFFFAOYSA-N
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Description

2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, which is known for its stability and reactivity. The presence of multiple functional groups makes it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 2,6-dimethylaniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sulfuric acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nucleophiles like amines, alcohols.

Major Products Formed

The major products formed from these reactions include various oxadiazole and amine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,2,5-oxadiazole-3-carboxylic acid: A precursor in the synthesis of the target compound.

    2,6-Dimethylaniline: Another precursor used in the synthesis.

    Oxadiazole derivatives: Compounds with similar structures and reactivity.

Uniqueness

2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE is unique due to its combination of functional groups and the presence of the oxadiazole ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

2-[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O3/c1-7-4-3-5-8(2)10(7)16-9(20)6-21-18-12(14)11-13(15)19-22-17-11/h3-5H,6H2,1-2H3,(H2,14,18)(H2,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYYRPFHQDCREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CON=C(C2=NON=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)CO/N=C(/C2=NON=C2N)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE

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